Dolastatinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H70N6O7S |

|---|---|

Molecular Weight |

815.1 g/mol |

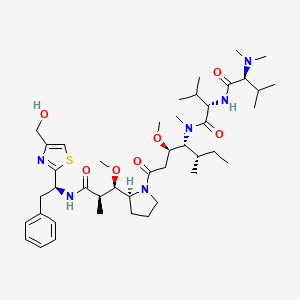

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4R,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S)-1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-phenylethyl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide |

InChI |

InChI=1S/C43H70N6O7S/c1-13-28(6)38(48(10)43(54)36(26(2)3)46-41(53)37(27(4)5)47(8)9)34(55-11)23-35(51)49-21-17-20-33(49)39(56-12)29(7)40(52)45-32(22-30-18-15-14-16-19-30)42-44-31(24-50)25-57-42/h14-16,18-19,25-29,32-34,36-39,50H,13,17,20-24H2,1-12H3,(H,45,52)(H,46,53)/t28-,29+,32-,33-,34+,36-,37-,38+,39+/m0/s1 |

InChI Key |

NSIGQNDUOSWNPO-YCJHXEEESA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Dolastatin 10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 10 is a potent antineoplastic agent that has garnered significant attention in the field of oncology and medicinal chemistry. Originally isolated from a marine source, this unique pentapeptide has demonstrated remarkable cytotoxic activity against a broad spectrum of cancer cell lines at nanomolar concentrations.[1][2] Its primary mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][3][4] Despite its potent in vitro activity, dolastatin 10 itself faced challenges in clinical trials due to a narrow therapeutic window.[5] However, its core structure has served as a blueprint for the development of highly successful antibody-drug conjugate (ADC) payloads, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), which are key components of several FDA-approved cancer therapies.[5][6] This technical guide provides an in-depth overview of the discovery, total synthesis, and biological mechanism of dolastatin 10, tailored for professionals in drug development and cancer research.

Discovery and Isolation

Dolastatin 10 was first isolated in the 1980s by Pettit and his colleagues from the sea hare Dolabella auricularia, a marine mollusk found in the Indian Ocean.[2] The isolation process was a significant undertaking, requiring large quantities of the organism to yield very small amounts of the active compound, with reported yields in the range of 10⁻⁶ to 10⁻⁷ percent.[2] Initially, it was believed that the sea hare was the producer of dolastatin 10. However, subsequent research revealed that dolastatin 10 is actually a secondary metabolite produced by a marine cyanobacterium, likely of the genus Symploca, which the sea hare consumes as part of its diet.[6] This discovery highlighted the vast and largely untapped potential of marine microorganisms as a source of novel therapeutic agents. The structure of dolastatin 10 is that of a linear pentapeptide containing several unique and non-proteinogenic amino acid residues: dolavaline (Dov), valine (Val), dolaisoleucine (Dil), dolaproine (Dap), and dolaphenine (Doe).[2][7] The elucidation of its complex structure was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with the absolute stereochemistry being confirmed through total synthesis.[5]

Total Synthesis of Dolastatin 10

The scarcity of dolastatin 10 from its natural source necessitated the development of efficient total synthesis strategies to enable further biological evaluation and the generation of analogues. Several research groups have reported total syntheses of dolastatin 10, with notable contributions from Pettit, Boger, and Corey. These syntheses often employ a convergent approach, where key peptide fragments are synthesized independently and then coupled together.

A representative synthetic strategy involves the preparation of two key fragments: the N-terminal tripeptide unit (Dov-Val-Dil) and the C-terminal dipeptide unit (Dap-Doe). These fragments are then coupled, followed by deprotection and functionalization to yield the final dolastatin 10 molecule. The synthesis of the unusual amino acid residues, particularly dolaisoleucine and dolaproine with their multiple stereocenters, represents a significant challenge and often requires stereoselective reactions.

Below is a generalized workflow for a convergent synthesis of dolastatin 10.

Experimental Protocols for Key Synthetic Steps

Detailed experimental protocols for the total synthesis of dolastatin 10 are extensive. Below are representative procedures for key coupling and deprotection steps, adapted from methodologies used in the synthesis of dolastatin 10 and its analogues.

Peptide Coupling (e.g., HATU-mediated): [8] To a solution of the N-terminally protected peptide acid (1.0 eq) and the C-terminally protected peptide amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) at 0 °C. The reaction mixture is stirred at room temperature for 4-12 hours and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Boc Deprotection: [8] The Boc-protected peptide is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at 0 °C. The reaction is stirred for 30-60 minutes. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA. The resulting amine salt is used in the next step without further purification.

Fmoc Deprotection: [8] The Fmoc-protected peptide is treated with a 20% solution of piperidine in DMF for 15-30 minutes at room temperature. The solvent is removed under reduced pressure, and the residue is purified by chromatography or carried forward to the next step.

Quantitative Data on Synthesis and Biological Activity

The synthesis of dolastatin 10 and its analogues involves multiple steps, and the overall yields can vary depending on the specific route and efficiency of each reaction. The following tables summarize key quantitative data related to the synthesis and biological activity of dolastatin 10 and some of its important analogues.

Table 1: Cytotoxicity of Dolastatin 10 and Analogues against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |

| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 | [2] |

| NCI-H69 | Small Cell Lung Cancer | 0.059 | [2] | |

| DU-145 | Human Prostate Cancer | 0.5 | [2][9] | |

| HT-29 | Colon Cancer | 0.06 | [7] | |

| MCF7 | Breast Cancer | 0.03 | [7] | |

| Dolastatinol | MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 | [3] |

| BT474 | HER2-Positive Breast Cancer | 0.95 | [3] | |

| SKBR3 | HER2-Positive Breast Cancer | 2.3 | [3] | |

| Auristatin PE (TZT-1027) | Various | Solid Tumors | Potent in vivo activity | [7] |

| MMAE | MOLM13 | Acute Myeloid Leukemia | ~0.2-0.3 | [7] |

| Analogue 13c (azide modified) | MOLM13 | Acute Myeloid Leukemia | 0.057 | [7] |

Table 2: Inhibition of Tubulin Polymerization

| Compound | IC₅₀ (µM) | Reference(s) |

| Dolastatin 10 | 1.2 - 2.2 | [7][10] |

| Vinblastine | 1.5 | [10] |

| Maytansine | 3.5 | [10] |

Mechanism of Action and Signaling Pathway

The primary molecular target of dolastatin 10 is tubulin, the protein subunit of microtubules.[1][3] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics.[10] This disruption of the microtubule network leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[3][9] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The apoptotic signaling cascade initiated by dolastatin 10-induced mitotic arrest involves the modulation of key regulatory proteins. Studies have shown that dolastatin 10 can lead to the downregulation of the anti-apoptotic protein Bcl-2 and may involve the stabilization of the pro-apoptotic protein p53 and the oncogene c-myc.[11] This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of caspases, the executioners of apoptosis.

The following diagram illustrates the signaling pathway of dolastatin 10's mechanism of action.

References

- 1. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of novel dolastatin 10 derivatives for versatile conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Biosynthesis of Dolastatin 10 in Marine Cyanobacteria, a Prototype for Multiple Approved Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of dolastatin 10 on human non‐Hodgkin's lymphoma cell lines | Semantic Scholar [semanticscholar.org]

Dolastatin 10: A Deep Dive into its Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dolastatin 10, a potent antineoplastic agent, is a pentapeptide originally isolated from the marine sea hare Dolabella auricularia. Its remarkable cytotoxicity against a wide range of cancer cell lines has positioned it as a significant lead compound in the development of novel anticancer therapies, including antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological activity of dolastatin 10, with a focus on its interaction with tubulin and the subsequent induction of apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug discovery.

Core Mechanism: Disruption of Microtubule Dynamics

The primary mechanism of action of dolastatin 10 is the inhibition of tubulin polymerization.[1] By binding to tubulin, the fundamental protein subunit of microtubules, dolastatin 10 effectively disrupts the dynamic instability of these crucial cytoskeletal structures. This interference with microtubule assembly and disassembly leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[2]

Interaction with Tubulin

Dolastatin 10 binds to the vinca alkaloid binding site on β-tubulin.[2] This interaction is non-competitive with respect to vincristine binding.[3] The binding of dolastatin 10 to tubulin leads to the formation of tubulin aggregates and inhibits tubulin-dependent GTP hydrolysis.[1] At higher concentrations, it can cause the formation of cold-stable tubulin aggregates.

Quantitative Analysis of Dolastatin 10 Activity

The potency of dolastatin 10 has been quantified across various cancer cell lines and in biochemical assays. The following table summarizes key quantitative data, providing a comparative overview of its activity.

| Parameter | Cell Line / System | Value | Reference |

| IC50 (Cell Growth Inhibition) | L1210 murine leukemia | 0.03 nM | [4] |

| NCI-H69 small cell lung cancer | 0.059 nM | [4] | |

| DU-145 human prostate cancer | 0.5 nM | [4] | |

| NCI-H82 small cell lung cancer | 0.032 - 0.184 nM | [4] | |

| NCI-H446 small cell lung cancer | 0.032 - 0.184 nM | [4] | |

| NCI-H510 small cell lung cancer | 0.032 - 0.184 nM | [4] | |

| HT-29 colon cancer | 0.06 nM | [2] | |

| MCF7 breast cancer | 0.03 nM | [2] | |

| IC50 (Tubulin Polymerization) | Purified tubulin | 1.2 µM | [5] |

| Ki (Vincristine Binding Inhibition) | Purified tubulin | 1.4 µM (non-competitive) | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in dolastatin 10's mechanism of action, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of dolastatin 10-induced apoptosis.

Caption: Experimental workflow for an MTT cell viability assay.

Detailed Experimental Protocols

To facilitate the replication and further investigation of dolastatin 10's mechanism of action, this section provides detailed methodologies for key experiments.

Tubulin Polymerization Assay

This assay measures the effect of dolastatin 10 on the in vitro assembly of microtubules from purified tubulin.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Dolastatin 10 stock solution (in DMSO)

-

Glycerol

-

96-well microplate, spectrophotometer

Protocol:

-

Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer on ice.

-

Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.

-

Aliquot the tubulin solution into pre-chilled microplate wells.

-

Add dolastatin 10 at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., vinblastine).

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.

-

Plot the rate of polymerization against the concentration of dolastatin 10 to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dolastatin 10 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate, incubator, microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with serial dilutions of dolastatin 10 for 48-72 hours. Include a vehicle control.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dolastatin 10 stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with dolastatin 10 at a specific concentration (e.g., 10x IC50) for a defined period (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Bcl-2 Phosphorylation

This technique is used to detect the phosphorylation status of the anti-apoptotic protein Bcl-2.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Dolastatin 10 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-Bcl-2 and anti-phospho-Bcl-2 (Ser70)

-

Secondary antibody (HRP-conjugated)

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis and blotting equipment

-

Chemiluminescent substrate

Protocol:

-

Treat cells with dolastatin 10 as described for cell cycle analysis.

-

Lyse the cells and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody (anti-phospho-Bcl-2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total Bcl-2 to confirm equal loading.

Conclusion

Dolastatin 10 exerts its potent anticancer effects primarily by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and the induction of apoptosis. A key event in the apoptotic cascade is the phosphorylation and subsequent inactivation of the anti-apoptotic protein Bcl-2. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the intricate mechanism of action of this promising therapeutic agent and to guide the development of next-generation dolastatin-based cancer therapies.

References

- 1. Differential effects of active isomers, segments, and analogs of dolastatin 10 on ligand interactions with tubulin. Correlation with cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of Dolastatinol: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Dolastatinol: A Technical Guide to a Potent Tubulin Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dolastatinol, a synthetic analog of the marine natural product dolastatin 10, is a highly potent antimitotic agent that exhibits profound cytotoxicity against a range of cancer cell lines. Its mechanism of action is centered on the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This technical guide provides an in-depth overview of this compound, focusing on its function as a tubulin polymerization inhibitor. It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visual representations of its mechanism and associated experimental workflows to support further research and development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to their function, particularly in the formation of the mitotic spindle during cell division. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.

Dolastatin 10, a linear pentapeptide isolated from the sea hare Dolabella auricularia, is a potent inhibitor of tubulin polymerization.[1] However, its clinical development was hampered by severe off-target toxicities.[1] This led to the development of synthetic analogs, such as this compound, which retains the potent anticancer properties of the parent compound. This compound is a methylene hydroxyl derivative of dolastatin 10 and demonstrates significant suppression of cell proliferation and migration.[1][2] This document serves as a comprehensive technical resource on this compound's role as a tubulin polymerization inhibitor.

Quantitative Data

The following tables summarize the quantitative data available for this compound and its parent compound, dolastatin 10, concerning their biological activity.

Table 1: Cytotoxicity of this compound against Human Breast Cancer Cell Lines [1]

| Cell Line | Type | IC₅₀ (nM) |

| MDA-MB-231 | Triple-negative | 1.54 |

| BT474 | HER2-positive | 0.95 |

| SKBR3 | HER2-positive | 2.3 |

IC₅₀ values were determined after 96 hours of incubation using an XTT assay.

Table 2: In Vitro Tubulin Polymerization Inhibition

| Compound | IC₅₀ (µM) |

| Dolastatin 10 | 1.2[3] |

| Dolastatin 15 | 23[4] |

| Vinblastine | 1.5[3] |

| Phomopsin A | 1.4[3] |

| Maytansine | 3.5[3] |

Note: A specific IC₅₀ value for this compound in a cell-free tubulin polymerization assay is not currently available in the reviewed literature. However, its potent inhibitory effect on cellular microtubule networks has been demonstrated to be significantly greater than that of MMAF.[1]

Mechanism of Action

This compound exerts its potent antimitotic effects by directly interfering with microtubule dynamics. The proposed mechanism of action, based on studies of dolastatin 10, involves binding to the β-subunit of tubulin, specifically within the vinca domain.[4][5] This binding event inhibits the polymerization of tubulin dimers into microtubules.[1] The disruption of microtubule formation and dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and subsequently inducing apoptosis.[1][6]

References

- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 4. Dolastatin 15, a potent antimitotic depsipeptide derived from Dolabella auricularia. Interaction with tubulin and effects of cellular microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

Dolastatinol's Role in Inducing Mitotic Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dolastatinol, a synthetic analog of the natural marine peptide dolastatin 10, has emerged as a highly potent antimitotic agent with significant potential in oncology research and development. This document provides a comprehensive technical overview of this compound's primary mechanism of action: the induction of mitotic arrest. We will delve into the core molecular interactions, detailing its effects on microtubule dynamics, the subsequent activation of the spindle assembly checkpoint, and the downstream signaling cascades leading to apoptosis. This guide consolidates quantitative data, detailed experimental methodologies, and visual representations of the key pathways to serve as a valuable resource for professionals in the field.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its potent cytotoxic effects by directly interfering with microtubule dynamics, a critical process for cell division.[1] Similar to its parent compound, dolastatin 10, this compound inhibits tubulin polymerization.[1] This disruption of the "dynamic instability" of microtubules prevents the formation of the mitotic spindle, a requisite structure for the proper segregation of chromosomes during mitosis.[1]

The inhibitory effect of this compound on microtubule networks has been observed at nanomolar concentrations. Immunofluorescence analysis of breast cancer cells treated with this compound shows a visible disruption of microtubules at concentrations as low as 5 nM, with significant damage apparent at 25 nM.[1]

Quantitative Analysis of Tubulin Inhibition and Cytotoxicity

The potency of this compound has been quantified through various in vitro studies. Its half-maximal inhibitory concentration (IC50) for cell viability and tubulin polymerization highlights its efficacy, particularly in comparison to other microtubule-targeting agents.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | MDA MB 231 (Triple-Negative Breast Cancer) | Cytotoxicity (XTT) | 1.54 nM | [2] |

| This compound | BT474 (HER2-Positive Breast Cancer) | Cytotoxicity (XTT) | 0.95 nM | [2] |

| This compound | SKBR3 (HER2-Positive Breast Cancer) | Cytotoxicity (XTT) | 2.3 nM | [2] |

| Dolastatin 10 | L1210 (Murine Leukemia) | Cell Growth Inhibition | 0.5 nM | [3] |

| Dolastatin 10 | - | In vitro Tubulin Polymerization | 1.2 µM | [3] |

| Dolastatin 15 | NCI-H69, NCI-H82, NCI-H345, NCI-H446 (SCLC) | Growth Inhibition (MTT) | 0.039 - 28.8 nM | [4] |

Induction of Mitotic Arrest at the G2/M Phase

The disruption of microtubule polymerization by this compound leads to a robust cell cycle arrest at the G2/M transition phase.[5] Unable to form a functional mitotic spindle, the cell cannot proceed into anaphase, triggering a prolonged mitotic arrest.

Flow cytometry analysis of MDA MB 231 breast cancer cells treated with 125 nM this compound for 24 hours showed a significant increase in the population of cells in the G2/M phase.

| Treatment | Cell Line | Concentration | Duration | % of Cells in G2/M Phase | Reference |

| This compound | MDA MB 231 | 125 nM | 24 hours | 43.5% | [2] |

| MMAF | MDA MB 231 | 125 nM | 24 hours | 32.7% | [2] |

Signaling Pathways of this compound-Induced Mitotic Arrest and Apoptosis

The cellular response to this compound-induced microtubule disruption is a complex signaling cascade that begins with the activation of the Spindle Assembly Checkpoint (SAC) and culminates in programmed cell death, or apoptosis.

Spindle Assembly Checkpoint Activation

The SAC is a critical surveillance mechanism that ensures the fidelity of chromosome segregation. When microtubules fail to attach properly to the kinetochores of chromosomes, the SAC is activated, preventing the onset of anaphase. Key proteins involved in this checkpoint, such as Mad2 (Mitotic Arrest Deficient 2) and BubR1 (Budding Uninhibited by Benzimidazoles-related 1), are recruited to the unattached kinetochores.[6][7] Dolastatin-induced disruption of microtubule dynamics leads to a loss of tension across kinetochore pairs, which in turn promotes the accumulation of BubR1 at the kinetochores, leading to mitotic arrest.[2]

Apoptotic Cascade

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. This process involves the modulation of key regulatory proteins, including the Bcl-2 family and the c-myc oncoprotein. Dolastatin treatment has been shown to lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[4] Furthermore, c-Myc, a protein that can promote apoptosis, is implicated in this pathway.[8][9] The interplay between the down-regulation of anti-apoptotic proteins like Bcl-2 and the pro-apoptotic signals initiated by c-Myc following mitotic arrest leads to the activation of caspases and the execution of apoptosis.[8]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.

Materials:

-

Purified tubulin (>97% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Temperature-controlled spectrophotometer

Procedure:

-

Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of 3 mg/mL.

-

Add various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization reaction by adding the tubulin solution to each well.

-

Immediately place the plate in a spectrophotometer pre-heated to 37°C.

-

Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.

Materials:

-

Cultured cells (e.g., MDA MB 231)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).

-

Harvest cells by trypsinization and wash once with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Immunofluorescence Staining for Microtubule Integrity

This method allows for the visualization of microtubule networks within cells following treatment with this compound.

Materials:

-

Cells grown on coverslips

-

This compound

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 30 minutes.

-

Incubate with the primary anti-α-tubulin antibody for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule structure using a fluorescence microscope.

Conclusion

This compound is a potent inhibitor of tubulin polymerization that induces a strong mitotic arrest in the G2/M phase of the cell cycle. This activity is mediated through the disruption of microtubule dynamics, leading to the activation of the spindle assembly checkpoint. The sustained mitotic arrest subsequently triggers an apoptotic cascade involving key regulators such as Bcl-2 and c-myc. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other microtubule-targeting agents. Further research into the nuanced interactions within the signaling pathways will continue to illuminate the full potential of this promising class of compounds.

References

- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of mitotic arrest induced by dolastatin 15 involves loss of tension across kinetochore pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dolastatin 15 induces apoptosis and BCL-2 phosphorylation in small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A natural peptide, dolastatin 15, induces G2/M cell cycle arrest and apoptosis of human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recruitment of Cdc20 to the Kinetochore Requires BubR1 but Not Mad2 in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A molecular basis for the differential roles of Bub1 and BubR1 in the spindle assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 8. c-Myc-induced sensitization to apoptosis is mediated through cytochrome c release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abeomics.com [abeomics.com]

The Potent Anti-Cancer Activity of Synthetic Dolastatins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatins, a class of potent antimitotic peptides originally isolated from the sea hare Dolabella auricularia, have emerged as a significant area of interest in oncology research. Their synthetic analogues, particularly derivatives of dolastatin 10 and 15, exhibit profound cytotoxic activity against a wide range of cancer cell lines, leading to their development as payloads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of the biological activity of synthetic dolastatins, focusing on their mechanism of action, quantitative cytotoxic data, and the experimental protocols used for their evaluation.

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

The primary mechanism by which synthetic dolastatins exert their cytotoxic effects is through the inhibition of tubulin polymerization.[1] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death, or apoptosis.[2][3]

Several key signaling pathways are implicated in dolastatin-induced apoptosis. A critical pathway involves the B-cell lymphoma 2 (Bcl-2) family of proteins. Dolastatin 10 has been shown to induce the phosphorylation of Bcl-2, which inactivates its anti-apoptotic function.[3] Furthermore, dolastatins can down-regulate the expression of Bcl-2 and up-regulate the expression of the tumor suppressor protein p53, further promoting apoptosis.[1]

Quantitative Biological Activity of Synthetic Dolastatins

The cytotoxic potency of synthetic dolastatins is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values for various synthetic dolastatin analogues against a range of cancer cell lines.

| Compound/Analogue | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Dolastatin 10 | L1210 | Murine Leukemia | 0.03 | [4] |

| NCI-H69 | Small Cell Lung Cancer | 0.059 | [4] | |

| DU-145 | Prostate Cancer | 0.5 | [2] | |

| HT-29 | Colon Cancer | 0.06 | [5] | |

| MCF7 | Breast Cancer | 0.03 | [5] | |

| Dolastatin 15 | NCI-H69 | Small Cell Lung Cancer | 0.039 - 28.8 | [6] |

| NCI-H82 | Small Cell Lung Cancer | 0.039 - 28.8 | [6] | |

| NCI-H345 | Small Cell Lung Cancer | 0.039 - 28.8 | [6] | |

| NCI-H446 | Small Cell Lung Cancer | 0.039 - 28.8 | [6] | |

| Monomethyl Auristatin E (MMAE) | HL60 | Promyelocytic Leukemia | 0.1 | [2] |

| Monomethyl Auristatin F (MMAF) | HL60 | Promyelocytic Leukemia | >100 | [2] |

| Dolastatinol | MDA-MB-231 | Triple-Negative Breast Cancer | 1.54 | [7] |

| BT474 | HER2-Positive Breast Cancer | 0.95 | [7] | |

| SKBR3 | HER2-Positive Breast Cancer | 2.3 | [7] | |

| DA-1 | PC-3 | Prostate Cancer | 0.2 ± 0.1 |

Experimental Protocols

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Treat the cells with various concentrations of the synthetic dolastatin analogue and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[8]

-

2. Resazurin (AlamarBlue) Assay

This is a fluorometric assay that also measures cell viability.

-

Principle: Viable cells reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink resorufin. The fluorescence intensity is proportional to the number of living cells.

-

Protocol:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Expose the cells to a range of concentrations of the dolastatin analogue for the desired duration.

-

Add resazurin solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Determine cell viability and IC50 values based on the fluorescence readings compared to untreated controls.[4][9]

-

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the assembly of microtubules.

-

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) or by using a fluorescent reporter that binds preferentially to polymerized tubulin.

-

Fluorescence-Based Protocol:

-

Reconstitute purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP and glycerol).

-

In a 96-well plate, add the tubulin solution to wells containing various concentrations of the synthetic dolastatin analogue or a control compound.

-

Initiate polymerization by incubating the plate at 37°C.

-

Monitor the increase in fluorescence over time using a microplate reader. A common fluorescent probe is DAPI, which exhibits enhanced fluorescence upon binding to microtubules.

-

The rate and extent of tubulin polymerization are determined from the fluorescence readings, and the inhibitory concentration (IC50) can be calculated.[10]

-

Visualizations

Dolastatin-Induced Apoptosis Signaling Pathway

Caption: Dolastatin-induced apoptosis pathway.

Generalized Experimental Workflow for Synthesis of Dolastatin Analogues

References

- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labbox.es [labbox.es]

- 3. tipbiosystems.com [tipbiosystems.com]

- 4. mdpi.com [mdpi.com]

- 5. tribioscience.com [tribioscience.com]

- 6. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Tubulin in vitro polymerization assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis of Dolastatinol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dolastatinol is a potent synthetic analog of Dolastatin 10, a natural pentapeptide isolated from the marine sea hare Dolabella auricularia.[1][2] Like its parent compound, this compound exhibits significant cytotoxic activity by inhibiting tubulin polymerization, a critical process for cell division.[1][3] This makes it a compound of high interest for cancer research and the development of antibody-drug conjugates (ADCs). The synthesis of this compound can be efficiently achieved using a facile solid-phase peptide synthesis (SPPS) protocol, which allows for modifications and the development of new derivatives.[1]

This application note provides a detailed protocol for the solid-phase synthesis of this compound using Fmoc chemistry on 2-chlorotrityl chloride resin, employing a self-immolative monosuccinate linker for a pH-triggered release.[1][3]

Synthesis Overview

The synthesis of this compound is performed on a 2-chlorotrityl chloride resin. The process begins with the loading of a specially prepared Fmoc-protected thiazole building unit functionalized with a monosuccinate linker.[1] The peptide chain is then elongated through sequential Fmoc deprotection and coupling of the required amino acid units, including dolaisoleucine (Dil), dolaproine (Dap), and valine.[1] The final N-terminus is capped with dimethyl valine. Cleavage from the resin is performed under mild acidic conditions, followed by the release of the final this compound product via a pH-triggered hydrolysis of the succinate linker.[1]

Figure 1. Overall workflow for the solid-phase synthesis of this compound.

Experimental Protocols

Resin Loading

The initial loading of the C-terminal building block onto the 2-chlorotrityl chloride resin is a critical first step. Using the monosuccinate building unit (3b) with its carboxylate nucleophile allows for smooth reaction under standard conditions.[1]

-

Resin: 2-Chlorotrityl Chloride Resin (100 mg, substitution level: 1.0-1.8 mmol/g).

-

Reagents:

-

Fmoc-protected thiazole monosuccinate building unit (3b).

-

N,N-Diisopropylethylamine (DIEA).

-

Dichloromethane (DCM).

-

-

Protocol:

-

Swell the 2-chlorotrityl chloride resin in DCM in a suitable reaction vessel.

-

Add the Fmoc-protected thiazole monosuccinate building unit (3b) and DIEA to the resin slurry.

-

Agitate the mixture at room temperature for 1 hour.

-

Wash the resin thoroughly with DCM and DMF to remove excess reagents.

-

Cap any unreacted sites on the resin if necessary (e.g., using a mixture of DCM/MeOH/DIEA).

-

Peptide Elongation (SPPS Cycles)

Peptide chain elongation is performed using a standard Fmoc SPPS chemistry protocol.[1] Each cycle consists of two main steps: Fmoc deprotection and amino acid coupling.

-

Deprotection Step:

-

Add 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 15 minutes and drain.

-

Repeat the 20% piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (2x) and CH₂Cl₂ (2x) to remove piperidine.

-

-

Coupling Step:

-

In a separate vial, dissolve the protected amino acid (2.5 equiv), HATU (2.5 equiv), and DIEA (5.1 equiv) in DMF (5 mL).

-

Add the activation mixture to the deprotected resin.

-

Agitate the reaction mixture for 1.5 hours at room temperature.

-

Wash the resin with DMF and CH₂Cl₂.

-

Monitor coupling completion using a ninhydrin test; repeat coupling if necessary.[1]

-

-

Amino Acid Sequence: The following protected amino acids are coupled sequentially:

-

Fmoc-Dolaisoleucine (Fmoc-Dil-OH)

-

Fmoc-Dolaproine (Fmoc-Dap-OH)

-

Fmoc-Valine (Fmoc-Val-OH)

-

N,N-Dimethylvaline ((Me)₂Val-OH)

-

Cleavage from Resin

The synthesized peptide is cleaved from the solid support under mild acidic conditions to preserve the acid-sensitive protecting groups on the peptide, yielding the monosuccinate derivative.[1]

-

Reagents: Cold cleavage cocktail: TFA/TIS/DCM (2.5:2.5:95).

-

Protocol:

-

Wash the final peptide-resin with DCM.

-

Add the cold cleavage cocktail (4 mL) to the resin.

-

Incubate at 0°C and then allow to warm to room temperature over 30-60 minutes.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Evaporate the solvent to obtain the crude peptide monosuccinate.

-

This compound Release and Purification

The final this compound product is released from its monosuccinate precursor through base-catalyzed hydrolysis.[1]

Figure 2. pH-triggered release of this compound from its monosuccinate precursor.

-

Protocol:

-

Dissolve the crude peptide (10 mg) in a 1:4 mixture of 1 N Na₂CO₃ and MeOH (2.5 mL).[1][4]

-

Incubate the mixture at room temperature, monitoring the reaction by LC-MS until completion.[1][4]

-

Once the release is complete, acidify the reaction mixture to pH ~6.8 with cold 0.5 N HCl.

-

Lyophilize the solution.

-

Redissolve the resulting solid in THF and filter out the precipitated salt.

-

Evaporate the THF to yield pure this compound, which can be used for biological studies without further purification.[1]

-

For higher purity, the cleaved peptide can be purified by semi-preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[1]

-

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and activity of this compound.

Table 1: SPPS Reagent and Reaction Conditions [1]

| Parameter | Value / Condition |

|---|---|

| Resin | 2-Chlorotrityl Chloride |

| Resin Loading | ~0.40 mmol/g |

| Amino Acid Equivalents | 2.5 equiv |

| Coupling Reagent | HATU (2.5 equiv) |

| Activator Base | DIEA (5.1 equiv) |

| Coupling Time | 1.5 hours |

| Fmoc Deprotection | 20% Piperidine in DMF (2 x 15 min) |

| Cleavage Cocktail | TFA / TIS / DCM (2.5:2.5:95) |

| Cleavage Time | 30 - 60 minutes |

Table 2: Biological Activity of this compound

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| This compound | MDA MB 231 | 1.54[4] |

| This compound | PC-3 (Prostate Cancer) | 0.2 ± 0.1 (Analog DA-1)[5] |

| MMAF (Monomethyl auristatin F) | MDA MB 231 | 32.7% G2/M arrest at 125 nM[1] |

| this compound | MDA MB 231 | 43.5% G2/M arrest at 125 nM[1] |

Note: The IC₅₀ for PC-3 cells corresponds to a closely related analog (DA-1) with a modified C-terminus designed for enhanced conjugation.[5] The cell cycle arrest data for MMAF and this compound on MDA MB 231 cells demonstrates this compound's potent effect on microtubule destabilization.[1]

References

- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer properties of novel dolastatin 10 analogs featuring five-membered heterocyclic rings with a linkable group at the C-terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fmoc-Based Synthesis of Dolastatinol Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dolastatin 10, a potent antimitotic natural product isolated from the sea hare Dolabella auricularia, has served as a blueprint for the development of highly cytotoxic agents for cancer therapy.[1] Its synthetic analogs, often referred to as auristatins, are key components of antibody-drug conjugates (ADCs). Dolastatinol is a synthetic analog of Dolastatin 10, notable for a C-terminus hydroxyl methylene functionality that allows for potential conjugation to drug carriers.[1][2] This document outlines the solid-phase peptide synthesis (SPPS) of this compound and its analogs using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The protocol is based on established methods for synthesizing Dolastatin 10 derivatives, which are powerful inhibitors of tubulin polymerization.[1][2]

Mechanism of Action

Dolastatin 10 and its analogs exert their potent cytotoxic effects by interfering with microtubule dynamics.[3][4] They inhibit tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent induction of apoptosis.[1][5] This mechanism involves binding to the vinca alkaloid domain on β-tubulin.[5][6] The induction of apoptosis is also associated with the downregulation of anti-apoptotic proteins like Bcl-2.[3][4]

Caption: Signaling pathway of this compound.

Experimental Protocols

The synthesis of this compound is achieved via a manual solid-phase peptide synthesis (SPPS) approach using a standard Fmoc/tBu strategy.[1] The process begins with the loading of a linker-functionalized C-terminal building block onto a resin, followed by sequential deprotection and coupling of the subsequent amino acid residues.

Materials and Reagents:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-protected amino acids (including unusual residues like Dolaproine and Dolaisoleucine)

-

Self-immolative monosuccinate linker

-

Coupling reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc deprotection solution: 20% Piperidine in Dimethylformamide (DMF)

-

Solvents: Dichloromethane (DCM), DMF

-

Cleavage Cocktail: Trifluoroacetic acid (TFA)-based

Workflow for Solid-Phase Synthesis of this compound:

Caption: Fmoc-SPPS workflow for this compound.

Step-by-Step Protocol:

-

Resin Loading: The synthesis begins by loading the C-terminal building block, functionalized with a self-immolative monosuccinate linker, onto the 2-chlorotrityl chloride resin.[1] The use of this specific linker facilitates a pH-triggered release of the final product with a C-terminal hydroxyl group.[1]

-

Swell the 2-CTC resin in DCM.

-

Dissolve the linker-functionalized building block and DIEA in DCM.

-

Add the solution to the resin and agitate for the specified time.

-

Cap any remaining active sites on the resin using a solution of DCM/MeOH/DIEA.

-

Wash the resin thoroughly with DCM and DMF and dry under vacuum.

-

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed to allow for the coupling of the next amino acid.

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the free amine on the resin-bound peptide.

-

In a separate vessel, pre-activate the Fmoc-amino acid (2.5 equivalents) with HATU (2.5 equivalents) and DIEA (5.1 equivalents) in DMF.[1]

-

Add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1.5 hours with agitation.[1]

-

Wash the resin with DMF (2x) and DCM (2x).

-

A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

-

Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the this compound sequence.

-

Cleavage and Deprotection: Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed.

-

Wash the resin with DCM and dry.

-

Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water) for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final this compound product.

Quantitative Data Summary

The efficiency of the synthesis can be monitored at various stages. The following table provides representative data for SPPS of peptides.

| Parameter | Typical Value/Range | Method of Determination | Reference |

| Resin Loading | 0.40 - 1.8 mmol/g | Gravimetric analysis after loading | [1] |

| Coupling Efficiency | >99% | Kaiser Test / TNBS Test | Standard SPPS protocols |

| Fmoc Deprotection | Complete | UV-Vis of piperidine-fulvene adduct | Standard SPPS protocols |

| Final Crude Yield | 60-80% | Gravimetric analysis post-cleavage | General SPPS experience |

| Final Purity | >95% | RP-HPLC | [1] |

Note: Yields and purities are highly dependent on the specific peptide sequence, the scale of the synthesis, and the purification procedure. The values presented are typical for the synthesis of complex peptides like this compound analogs.

Conclusion

The use of Fmoc solid-phase peptide synthesis provides a robust and efficient method for the construction of this compound and its analogs. The protocol allows for the incorporation of unique and complex amino acid residues characteristic of the dolastatin family. The resulting compounds are highly potent cytotoxic agents with significant potential in the development of targeted cancer therapies, particularly as payloads for antibody-drug conjugates. The presence of a C-terminal hydroxyl group in this compound offers a versatile handle for conjugation, further expanding its therapeutic applicability.[1]

References

- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Facebook [cancer.gov]

- 5. Marine Antitumor Peptide Dolastatin 10: Biological Activity, Structural Modification and Synthetic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Dolastatinol in Breast Cancer Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatinol, a synthetic analogue of the marine natural product Dolastatin 10, has emerged as a highly potent anticancer agent with significant potential in breast cancer research and development.[1][2] Dolastatin 10, originally isolated from the sea hare Dolabella auricularia, exhibited powerful cytotoxic effects but was hindered in clinical trials due to severe off-target toxicity.[1] this compound, a C-terminus methylene hydroxyl derivative, retains the potent anticancer properties of its parent compound while offering a potential site for conjugation in targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[1] This document provides detailed application notes and experimental protocols for the use of this compound in breast cancer research, focusing on its mechanism of action and methods to evaluate its efficacy.

Mechanism of Action

This compound exerts its potent anticancer effects primarily through the disruption of microtubule dynamics.[1][2] Its mechanism of action includes:

-

Inhibition of Tubulin Polymerization: this compound binds to tubulin, preventing its polymerization into microtubules. This disrupts the formation of the mitotic spindle, a critical structure for cell division.[1][2]

-

G2/M Cell Cycle Arrest: The disruption of the mitotic spindle leads to the arrest of cancer cells in the G2/M phase of the cell cycle.[1]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is associated with mitochondrial disintegration.[1]

-

Anti-metastatic Potential: By disrupting the microtubule network, this compound also inhibits cell migration, suggesting its potential to prevent metastasis.[1]

This compound has demonstrated high potency against both HER2-positive and triple-negative breast cancer (TNBC) cell lines.[1]

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Human Breast Cancer Cell Lines

| Cell Line | Breast Cancer Subtype | IC50 (nM) of this compound | IC50 (nM) of MMAF (Comparator) |

| MDA-MB-231 | Triple-Negative | 1.54 | Inactive |

| BT474 | HER2-Positive | 2.3 | >1000 |

| SKBR3 | HER2-Positive | 0.95 | >1000 |

Data extracted from Gutman et al., 2021.[1]

Table 2: Effect of this compound on Microtubule Disruption and Cell Cycle in MDA-MB-231 Cells

| Treatment | Concentration | Observation |

| This compound | 5 nM | Initial disruption of microtubule network |

| This compound | 25 nM | Clear damage to microtubule network |

| MMAF | 125 nM | Initial disruption of microtubule network |

| MMAF | 625 nM | Clear disruption of microtubule network |

| This compound | 125 nM | Increased population of cells in G2/M phase |

| MMAF | 125 nM | Increased population of cells in G2/M phase |

Data extracted from Gutman et al., 2021.[1]

Mandatory Visualizations

Caption: Mechanism of action of this compound in breast cancer cells.

Caption: Workflow for assessing this compound's cytotoxicity.

Caption: Logical flow of this compound's anticancer effects.

Experimental Protocols

Note: The following protocols are generalized based on standard laboratory procedures and findings from the cited literature. Optimization may be required for specific experimental conditions and cell lines.

Cell Viability (XTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, BT474, SKBR3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

96-well cell culture plates

-

XTT assay kit

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).

-

Incubate for 96 hours at 37°C, 5% CO2.[1]

-

-

XTT Assay:

-

Prepare the XTT reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT solution to each well.

-

Incubate for 2-4 hours at 37°C, 5% CO2, or until the color of the negative control wells has changed to orange/brown.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate cell viability as a percentage of the negative control.

-

Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the effect of this compound on the microtubule network.

Materials:

-

Breast cancer cells (e.g., MDA-MB-231)

-

Glass coverslips in a 24-well plate

-

This compound

-

Paraformaldehyde (PFA) or Methanol for fixation

-

Triton X-100 for permeabilization

-

Bovine Serum Albumin (BSA) for blocking

-

Primary antibody: anti-α-tubulin antibody

-

Secondary antibody: Fluorescently-conjugated anti-mouse/rabbit IgG

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 5 nM, 25 nM) for 24 hours.[1]

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Staining:

-

Wash three times with PBS.

-

Block with 1% BSA in PBS for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody (diluted in 1% BSA) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-conjugated secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

-

Imaging:

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using a mounting medium.

-

Visualize the cells using a fluorescence microscope.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

-

Breast cancer cells (e.g., MDA-MB-231)

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them in a tube.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate at 4°C for at least 1 hour (or store at -20°C).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition:

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Wound Healing (Cell Migration) Assay

This protocol is for assessing the effect of this compound on cell migration.

Materials:

-

Breast cancer cells (e.g., MDA-MB-231)

-

6-well or 12-well plates

-

This compound

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding:

-

Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

-

Wound Creation and Treatment:

-

Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh serum-starved medium containing a low concentration of this compound (e.g., 5 nM) to the wells.[1]

-

-

Imaging and Analysis:

-

Capture images of the scratch at 0 hours.

-

Incubate the plate at 37°C, 5% CO2.

-

Capture images of the same field at different time points (e.g., 24 hours).[1]

-

Measure the width of the scratch at different points for each image.

-

Calculate the percentage of wound closure over time compared to the untreated control.

-

References

Application Notes and Protocols for Conjugating Dolastatinol for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatinol, a synthetic analog of the potent marine natural product Dolastatin 10, is a highly effective microtubule-inhibiting agent.[1][2][3] Its mechanism of action involves the disruption of microtubule dynamics, which are crucial for mitotic spindle formation and cell division.[2][4][5] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis, making it a powerful cytotoxic agent for cancer therapy.[1][2][6] Unlike its parent compound, this compound possesses a C-terminus methylene hydroxyl group, which provides a key handle for conjugation to targeting moieties, such as monoclonal antibodies, to create antibody-drug conjugates (ADCs).[1] This targeted delivery approach aims to increase the therapeutic index of this compound by delivering it specifically to cancer cells, thereby reducing systemic toxicity.[7][8]

These application notes provide an overview of the conjugation of this compound for targeted drug delivery, including its mechanism of action, protocols for conjugation, and relevant data.

Mechanism of Action of this compound

This compound exerts its cytotoxic effects by interfering with tubulin polymerization.[1][9] Microtubules are dynamic polymers of α- and β-tubulin dimers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[4][10] this compound binds to tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics has several downstream consequences:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents cells from progressing through mitosis, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][2][5]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[6] This can involve the activation of signaling pathways such as the JNK pathway and the phosphorylation of anti-apoptotic proteins like Bcl-2.[6][10]

-

Inhibition of Angiogenesis and Metastasis: Microtubule dynamics are also critical for cell migration and the formation of new blood vessels (angiogenesis).[4][10] By disrupting these processes, this compound may also exhibit anti-angiogenic and anti-metastatic properties.[1][10]

Quantitative Data Summary

The following table summarizes the in vitro cytotoxicity of this compound and related compounds against various cancer cell lines.

| Compound | Cell Line | IC50 (nM) | Reference |

| This compound | MDA-MB-231 (Triple-Negative Breast Cancer) | Low nanomolar range | [1] |

| This compound | HER2-positive Breast Cancer Cells | Low nanomolar range | [1] |

| MMAF | MDA-MB-231 (Triple-Negative Breast Cancer) | ~125-625 nM (for microtubule disruption) | [1][2] |

| Dolastatin 10 | L1210 Leukemia Cells | 0.03 | [6][11] |

| Dolastatin 10 | NCI-H69 Small Cell Lung Cancer Cells | 0.059 | [11] |

| Dolastatin 10 | DU-145 Human Prostate Cancer Cells | 0.5 | [11] |

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound-induced signaling cascade leading to apoptosis.

Experimental Protocols

Protocol 1: Preparation of a this compound-Linker Conjugate

This protocol describes the synthesis of a this compound-linker construct ready for conjugation to a monoclonal antibody. A commonly used linker is the maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (MC-VC-PABC) linker, which is cleavable by lysosomal proteases.[12][13][14]

Materials:

-

This compound

-

MC-VC-PABC-PNP (or other activated linker)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer

Procedure:

-

Dissolve this compound in anhydrous DMF.

-

Add MC-VC-PABC-PNP (or other activated linker) to the this compound solution in a 1.2:1 molar ratio.

-

Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the progress by HPLC.

-

Upon completion, purify the this compound-linker conjugate by preparative HPLC.

-

Lyophilize the purified product to obtain a white powder.

-

Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Protocol 2: Conjugation of this compound-Linker to a Monoclonal Antibody

This protocol outlines the conjugation of the this compound-linker construct to a monoclonal antibody via reduced interchain disulfide bonds.[15][16]

Materials:

-

Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound-linker construct from Protocol 1

-

Dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography (SEC) system

-

UV-Vis spectrophotometer

Procedure:

-

Antibody Reduction:

-

To the antibody solution in PBS, add a 2.5-fold molar excess of TCEP.

-

Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

-

Conjugation Reaction:

-

Dissolve the this compound-linker construct in DMSO.

-

Add the this compound-linker solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

-

Incubate the reaction mixture at room temperature for 1-2 hours.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate (ADC) using a pre-packed SEC column (e.g., Sephadex G-25) to remove unreacted drug-linker and other small molecules.

-

Elute the ADC with PBS.

-

-

Characterization:

-

Determine the protein concentration of the purified ADC by measuring the absorbance at 280 nm.

-

Determine the drug-to-antibody ratio (DAR) by UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC)-HPLC.

-

Assess the level of aggregation by size-exclusion chromatography (SEC)-HPLC.

-

Experimental Workflow for ADC Synthesis

Caption: Workflow for the synthesis of a this compound-ADC.

Conclusion

This compound is a promising cytotoxic agent for the development of targeted cancer therapies. Its unique chemical structure allows for stable conjugation to targeting moieties, and its potent microtubule-inhibiting activity provides a robust mechanism for killing cancer cells. The protocols and information provided herein offer a foundation for researchers and drug development professionals to explore the potential of this compound-based ADCs in preclinical and clinical settings. Careful selection of the linker and the targeting antibody will be crucial for optimizing the efficacy and safety of these novel therapeutic agents.

References

- 1. Discovery of this compound: A Synthetic Analog of Dolastatin 10 and Low Nanomolar Inhibitor of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Microtubule Inhibition Assay Using Dolastatinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolastatin 10, a natural pentapeptide isolated from the marine sea hare Dolabella auricularia, is a highly potent cytotoxic agent that inhibits microtubulin dynamics.[1][2][3] Dolastatinol, a synthetic analog of Dolastatin 10, retains and in some cases enhances the potent anticancer properties of its parent compound.[1][4] Like other microtubule-targeting agents (MTAs), this compound disrupts the equilibrium of tubulin polymerization and depolymerization, which is crucial for cell division, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2][5][6] These characteristics make this compound a compound of significant interest in cancer research and drug development.

This document provides detailed protocols for assessing the microtubule inhibitory activity of this compound, including cell viability assays, immunofluorescence-based microtubule visualization, and cell cycle analysis. Additionally, it presents quantitative data on the efficacy of this compound and related compounds and illustrates key signaling pathways and experimental workflows.

Mechanism of Action